molecular formula C21H23BrN4O3S B5100462 3-BROMO-4-METHYL-N~1~-({2-[4-(PENTANOYLAMINO)BENZOYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE

3-BROMO-4-METHYL-N~1~-({2-[4-(PENTANOYLAMINO)BENZOYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE

Cat. No.: B5100462
M. Wt: 491.4 g/mol
InChI Key: SNOGVZZTKXOEJI-UHFFFAOYSA-N
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Description

3-BROMO-4-METHYL-N~1~-({2-[4-(PENTANOYLAMINO)BENZOYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromo group, a methyl group, and a pentanoylamino group, among other functional groups

Properties

IUPAC Name

3-bromo-4-methyl-N-[[[4-(pentanoylamino)benzoyl]amino]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O3S/c1-3-4-5-18(27)23-16-10-8-14(9-11-16)20(29)25-26-21(30)24-19(28)15-7-6-13(2)17(22)12-15/h6-12H,3-5H2,1-2H3,(H,23,27)(H,25,29)(H2,24,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOGVZZTKXOEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC(=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-4-METHYL-N~1~-({2-[4-(PENTANOYLAMINO)BENZOYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The formation of the benzamide core is accomplished by reacting the brominated intermediate with an amine, such as pentanoylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-4-METHYL-N~1~-({2-[4-(PENTANOYLAMINO)BENZOYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of new compounds with different substituents replacing the bromo group.

Scientific Research Applications

3-BROMO-4-METHYL-N~1~-({2-[4-(PENTANOYLAMINO)BENZOYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-BROMO-4-METHYL-N~1~-({2-[4-(PENTANOYLAMINO)BENZOYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-BROMO-4-METHYL-N~1~-({2-[4-(BUTANOYLAMINO)BENZOYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE: Similar structure with a butanoylamino group instead of a pentanoylamino group.

    3-BROMO-4-METHYL-N~1~-({2-[4-(HEXANOYLAMINO)BENZOYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE: Similar structure with a hexanoylamino group instead of a pentanoylamino group.

Uniqueness

3-BROMO-4-METHYL-N~1~-({2-[4-(PENTANOYLAMINO)BENZOYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE is unique due to the presence of the pentanoylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

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